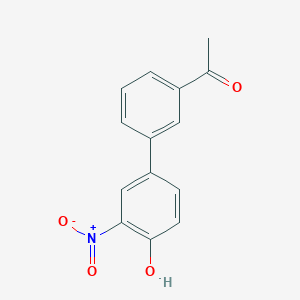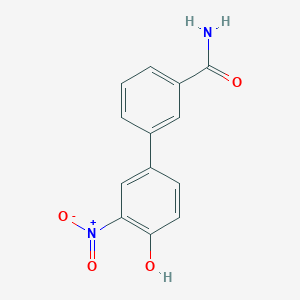
4-(3-Acetylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Acetylphenyl)-2-nitrophenol, 95% (4-APN) is an organic compound that is used in various scientific research applications. It is a yellow-colored crystalline solid that is soluble in ethanol, acetone, and other organic solvents. 4-APN is a nitrophenol, a type of phenolic compound that contains a nitro group. It is a derivative of phenol, a toxic compound that is found in many industrial products. 4-APN has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of other compounds, and as a dye for fluorescence microscopy.
Applications De Recherche Scientifique
4-(3-Acetylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a reagent for the synthesis of other compounds, and as a dye for fluorescence microscopy. 4-(3-Acetylphenyl)-2-nitrophenol, 95% has also been used in studies of the inhibition of enzymes and in the synthesis of pharmaceuticals.
Mécanisme D'action
4-(3-Acetylphenyl)-2-nitrophenol, 95% is a nitrophenol, a type of phenolic compound that contains a nitro group. The nitro group is thought to be responsible for the compound’s biological activity. The nitro group can act as a proton donor, allowing the compound to interact with enzymes and other molecules in the body. This interaction can lead to the inhibition of enzymes and other biological processes.
Biochemical and Physiological Effects
4-(3-Acetylphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and proteins. In addition, 4-(3-Acetylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Acetylphenyl)-2-nitrophenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Another advantage is that it is relatively inexpensive and easy to obtain. However, 4-(3-Acetylphenyl)-2-nitrophenol, 95% is toxic and should be handled with care. In addition, it can be difficult to obtain in high purity and can be difficult to purify.
Orientations Futures
There are several potential future directions for 4-(3-Acetylphenyl)-2-nitrophenol, 95% research. One potential direction is to explore its potential use as a drug or therapeutic agent. Another potential direction is to explore its potential for use in diagnostics and imaging. In addition, further research is needed to better understand its mechanism of action and its potential side effects. Finally, further research is needed to explore its potential for use in other scientific research applications.
Méthodes De Synthèse
4-(3-Acetylphenyl)-2-nitrophenol, 95% can be synthesized from phenol, acetic anhydride, and nitric acid. The reaction is carried out in a two-step process, with the first step involving the reaction of phenol with acetic anhydride to form 4-acetylphenol. The second step involves the reaction of 4-acetylphenol with nitric acid to form 4-(3-Acetylphenyl)-2-nitrophenol, 95%. The reaction conditions must be carefully monitored to ensure that the desired product is formed. The reaction is typically carried out at a temperature of 40-50°C and a pH of 1-3.
Propriétés
IUPAC Name |
1-[3-(4-hydroxy-3-nitrophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9(16)10-3-2-4-11(7-10)12-5-6-14(17)13(8-12)15(18)19/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMUBAGZDRWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686258 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylphenyl)-2-nitrophenol | |
CAS RN |
1262003-83-7 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














